molecular formula C23H24ClN5O2 B2643342 8-{[benzyl(methyl)amino]methyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 578753-35-2

8-{[benzyl(methyl)amino]methyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2643342
CAS No.: 578753-35-2
M. Wt: 437.93
InChI Key: LYVVIETWFMWMJP-UHFFFAOYSA-N
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Description

The compound “8-{[benzyl(methyl)amino]methyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a chemical with the linear formula C23H24ClN5O2. It has a molecular weight of 437.933 and its CAS Number is 578753-35-2 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

Serotonin Receptor Ligands : A study by Chłoń-Rzepa et al. (2013) designed 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential serotonin (5-HT) receptor ligands. These compounds exhibited potential psychotropic activity, with some showing significant antidepressant-like and anxiolytic-like effects, highlighting their relevance in the development of treatments for mood disorders (Chłoń-Rzepa et al., 2013).

Chemical Synthesis and Structural Analysis

Thietanyl Protection in Synthesis : Research on the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones explored the use of thietanyl protecting groups, presenting a novel route for synthesizing purine derivatives with potential biological activity. This methodological advancement is crucial for the synthesis of complex purine-based structures (Khaliullin & Shabalina, 2020).

Safety and Hazards

Sigma-Aldrich provides this compound to researchers as-is and makes no representation or warranty with respect to this product . Therefore, researchers are responsible for confirming the product’s identity and/or purity . All sales are final .

Properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-26(13-16-9-5-4-6-10-16)15-19-25-21-20(22(30)28(3)23(31)27(21)2)29(19)14-17-11-7-8-12-18(17)24/h4-12H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVVIETWFMWMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(C)CC3=CC=CC=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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